![molecular formula C16H16O3S2 B12538508 2-{[2-Hydroxy-3-(phenylsulfanyl)propyl]sulfanyl}benzoic acid CAS No. 864364-86-3](/img/structure/B12538508.png)
2-{[2-Hydroxy-3-(phenylsulfanyl)propyl]sulfanyl}benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[2-Hydroxy-3-(phenylsulfanyl)propyl]sulfanyl}benzoic acid is an organic compound with the molecular formula C15H16OS2
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-Hydroxy-3-(phenylsulfanyl)propyl]sulfanyl}benzoic acid typically involves the reaction of 2-hydroxybenzoic acid with 2-hydroxy-3-(phenylsulfanyl)propyl sulfide. The reaction is carried out under controlled conditions, often involving the use of a suitable solvent and a catalyst to facilitate the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for efficiency and cost-effectiveness, ensuring that the compound is produced in sufficient quantities to meet industrial demands. Advanced purification techniques are employed to ensure the final product meets the required specifications for various applications .
Análisis De Reacciones Químicas
Types of Reactions
2-{[2-Hydroxy-3-(phenylsulfanyl)propyl]sulfanyl}benzoic acid undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl and sulfanyl groups can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or alcohols .
Aplicaciones Científicas De Investigación
2-{[2-Hydroxy-3-(phenylsulfanyl)propyl]sulfanyl}benzoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-{[2-Hydroxy-3-(phenylsulfanyl)propyl]sulfanyl}benzoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and sulfanyl groups play a crucial role in its reactivity and biological activity. For example, the compound may interact with enzymes or receptors, leading to modulation of biochemical pathways and exerting its effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxybenzoic acid: Shares the hydroxyl group but lacks the sulfanyl groups.
2-{[2-Hydroxy-3-(methylsulfanyl)propyl]sulfanyl}benzoic acid: Similar structure but with a methyl group instead of a phenyl group.
2-{[2-Hydroxy-3-(phenylsulfanyl)propyl]sulfanyl}benzene: Lacks the carboxylic acid group.
Uniqueness
The combination of these functional groups allows for a wide range of chemical reactions and interactions, making it a versatile compound in various fields .
Propiedades
Número CAS |
864364-86-3 |
|---|---|
Fórmula molecular |
C16H16O3S2 |
Peso molecular |
320.4 g/mol |
Nombre IUPAC |
2-(2-hydroxy-3-phenylsulfanylpropyl)sulfanylbenzoic acid |
InChI |
InChI=1S/C16H16O3S2/c17-12(10-20-13-6-2-1-3-7-13)11-21-15-9-5-4-8-14(15)16(18)19/h1-9,12,17H,10-11H2,(H,18,19) |
Clave InChI |
JDKCAUDFYGXHTR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)SCC(CSC2=CC=CC=C2C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


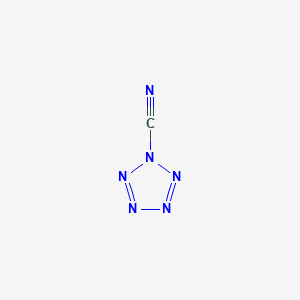
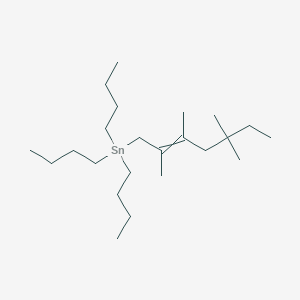
![2-[(E)-Benzylideneamino]-5-[(E)-(4-chlorophenyl)diazenyl]benzoic acid](/img/structure/B12538441.png)
![1,1'-[1,3-Phenylenedi(propane-2,2-diyl)]bis{4-[(prop-2-en-1-yl)oxy]benzene}](/img/structure/B12538448.png)
![4-{[tert-Butyl(dimethyl)silyl]oxy}-3-phenylbut-2-en-1-ol](/img/structure/B12538452.png)
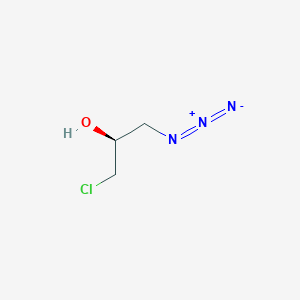
![Methanone, 2-naphthalenyl(3-phenylnaphtho[1,2-b]furan-2-yl)-](/img/structure/B12538461.png)
![6-(Furan-2-yl)-3-(2-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12538469.png)
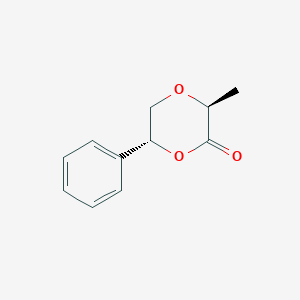
![2,3,3a,4,5,9b-Hexahydro-1H-benzo[e]isoindole-6,7-diol](/img/structure/B12538479.png)
![10-Ethylidene-3,3-dimethyl-2,4-dioxaspiro[5.5]undecan-8-ol](/img/structure/B12538481.png)
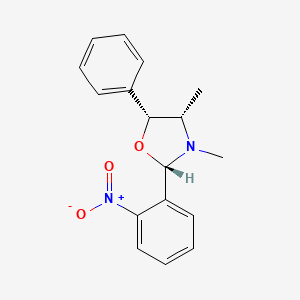
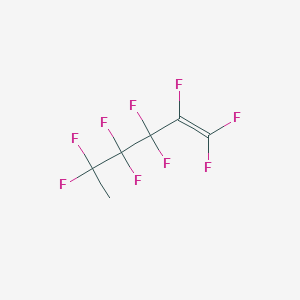
![4-[2-(6-Iodo-2H-1,3-benzodioxol-5-yl)ethenyl]pyridine](/img/structure/B12538501.png)
